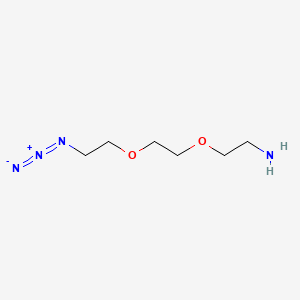

Azido-PEG2-Amine

描述

属性

IUPAC Name |

2-[2-(2-azidoethoxy)ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2/c7-1-3-11-5-6-12-4-2-9-10-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWGWSYNZIZTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN=[N+]=[N-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

749244-38-0 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(2-azidoethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749244-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70694758 | |

| Record name | 2-[2-(2-Azidoethoxy)ethoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166388-57-4 | |

| Record name | 2-[2-(2-Azidoethoxy)ethoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azido-PEG2-Amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the structure of Azido-PEG2-Amine?

An In-depth Technical Guide to the Structure and Application of Azido-PEG2-Amine

Executive Summary

This compound is a heterobifunctional crosslinker that has become an indispensable tool in modern bioconjugation, drug delivery, and molecular sciences. Its architecture, featuring a primary amine, a bioorthogonal azide group, and a short, hydrophilic di(ethylene glycol) spacer, offers a powerful combination of reactivity, specificity, and favorable physicochemical properties. This guide provides a detailed exploration of its molecular structure, the orthogonal reactivity of its functional termini, and its strategic application in the development of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into the causality behind its reaction mechanisms, provide validated experimental protocols, and outline methods for its analytical characterization, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile linker.

The Emergence of Heterobifunctional PEG Linkers in Bioconjugation

Poly(ethylene glycol) (PEG) is a biocompatible, non-toxic, and highly water-soluble polymer composed of repeating ethylene oxide units.[1][2] In pharmaceutical sciences, the covalent attachment of PEG chains to therapeutic molecules—a process known as PEGylation—is a well-established strategy to improve drug solubility, prolong circulation half-life, and reduce immunogenicity.[2][3]

Building upon this foundation, PEG linkers have been engineered to connect distinct molecular entities. Heterobifunctional linkers , such as this compound, are particularly valuable as they possess two different reactive groups at their termini. This design allows for the controlled, stepwise conjugation of two different molecules, preventing the formation of undesirable homodimers and enabling the precise assembly of complex architectures. This compound exemplifies this class of reagents, providing a reliable bridge between biological molecules and therapeutic or diagnostic agents.

Molecular Architecture of this compound

The efficacy of this compound stems from the distinct roles of its three constituent parts: the primary amine, the azide terminus, and the PEG2 spacer. Its formal IUPAC name is 2-[2-(2-azidoethoxy)ethoxy]ethanamine.[4][5]

-

The Primary Amine (-NH₂) Terminus: This functional group is a potent nucleophile and serves as a reactive handle for conjugation to various electrophiles.[6][7] It is particularly effective for reacting with carboxylic acids (often activated as N-hydroxysuccinimide esters) to form highly stable amide bonds.[8][9]

-

The Azide (-N₃) Terminus: The azide group is prized for its stability and lack of reactivity with most functional groups found in biological systems, a property known as bioorthogonality.[10][11] Its primary role is to participate in highly specific "click chemistry" reactions, most notably with alkyne-containing molecules.[12][13]

-

The Di(ethylene Glycol) (PEG2) Spacer: This short, hydrophilic chain is central to the linker's utility. It enhances the aqueous solubility of the linker and any hydrophobic molecules attached to it.[3][14] Furthermore, it provides a well-defined spatial separation of 7.7 Å between the conjugated molecules, which can be critical for maintaining their independent biological functions.[11][15]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄N₄O₂ | [4][5][8] |

| Molecular Weight | 174.20 g/mol | [4][5][8] |

| CAS Number | 166388-57-4 | [4][5][8] |

| Appearance | Liquid | [5] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [8] |

| Storage Conditions | -20°C for long-term storage | [5][8][16] |

Chemical Reactivity and The Power of Orthogonality

The strategic advantage of this compound lies in the orthogonal nature of its two terminal groups; the reaction conditions for one do not interfere with the other, enabling highly controlled, multi-step syntheses.[15][17]

The Amine Moiety: A Nucleophilic Hub for Amidation

The primary amine is a strong nucleophile that readily reacts with electrophilic functional groups.[18] The most common application is its reaction with N-hydroxysuccinimide (NHS) esters to form a chemically stable amide bond. This reaction is a cornerstone of bioconjugation because many proteins and antibodies can be modified at their solvent-exposed lysine residues.

Causality of Experimental Choice: The reaction is typically performed in a slightly basic buffer (pH 7.5-8.5). This is a critical choice: the amine must be in its deprotonated, nucleophilic state (-NH₂) to react efficiently, but a pH that is too high can lead to hydrolysis of the NHS ester, reducing conjugation efficiency. Therefore, this pH range represents a carefully optimized balance to maximize amide bond formation while minimizing side reactions.

The Azide Moiety: A Bioorthogonal Handle for "Click Chemistry"

The azide group is the key to one of the most powerful sets of reactions in chemical biology: "click chemistry".[12] This term describes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. The azide-alkyne cycloaddition is the premier example.[]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins an azide with a terminal alkyne to form a stable 1,4-disubstituted triazole ring.[12] It is extremely efficient and rapid but requires a copper(I) catalyst, which can be toxic to living cells, making it ideal for in vitro applications.[11]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO).[20] The inherent ring strain of the alkyne allows it to react spontaneously with the azide, forming a triazole ring. This copper-free approach is the method of choice for applications in living systems, including live-cell imaging.[11]

Core Applications in Research and Drug Development

The unique trifecta of properties—nucleophilic amine, bioorthogonal azide, and hydrophilic spacer—makes this compound a versatile tool for several cutting-edge applications.

-

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. This compound can be used to first attach the linker to the antibody (via lysine amidation) and then "click" the cytotoxic payload onto the azide terminus, or vice-versa.[3][14] The PEG linker can improve the ADC's solubility and pharmacokinetic profile.[3]

-

PROTACs: PROTACs are heterobifunctional molecules that induce protein degradation by simultaneously binding to a target protein and an E3 ubiquitin ligase. This compound is an ideal linker for connecting the target-binding ligand to the E3-binding ligand.[20][]

-

Surface and Nanoparticle Functionalization: The linker can be used to immobilize biomolecules onto surfaces or nanoparticles.[1] For example, the amine can react with an activated surface, leaving the azide group available to capture an alkyne-modified protein or peptide from solution.

-

Multimodal Imaging Agents: The orthogonal reactivity allows for the construction of sophisticated probes where, for instance, a targeting molecule (like a peptide) is attached via the amine, and a fluorescent dye is attached via the azide, creating a targeted imaging agent.[15]

Experimental Protocols and Methodologies

The following protocols are generalized methodologies. Researchers must optimize molar ratios, reaction times, and purification strategies based on the specific molecules involved.

Protocol 1: NHS Ester Conjugation to a Protein via the Amine Terminus

This protocol describes the labeling of a protein with an NHS-ester-functionalized molecule using the amine group of this compound. It assumes the protein has already been conjugated to the linker.

-

Reagent Preparation:

-

Protein-Linker Conjugate: Prepare a solution of the protein already conjugated with this compound in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

-

NHS Ester Stock: Dissolve the alkyne-functionalized NHS ester in a dry, water-miscible organic solvent like DMSO to a concentration of 10-20 mM. Causality: Using a dry solvent is crucial as the NHS ester is highly susceptible to hydrolysis.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein-linker solution.

-

Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.

-

-

Quenching:

-

Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes.

-

-

Purification:

-

Remove excess, unreacted small molecules and quenching buffer using size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS).

-

-

Validation:

-

Confirm conjugation using SDS-PAGE (which will show a mass shift), UV-Vis spectroscopy (if the label has a chromophore), and/or mass spectrometry.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified molecule to the azide terminus of a protein-linker conjugate.

-

Reagent Preparation:

-

Azide-Functionalized Protein: Prepare a solution of the protein-Azido-PEG2-Amine conjugate in a degassed reaction buffer (e.g., PBS, pH 7.4).

-

Alkyne Molecule: Prepare a stock solution of the alkyne-containing molecule in DMSO or water.

-

Catalyst Premix: In a separate tube, prepare a fresh premix of CuSO₄ and a copper-stabilizing ligand (e.g., THPTA) at a 1:5 molar ratio in water.

-

Reductant: Prepare a fresh solution of sodium ascorbate in water (e.g., 100 mM). Causality: Ascorbate reduces Cu(II) to the active Cu(I) catalytic state and protects it from oxidation.

-

-

Click Reaction:

-

To the azide-functionalized protein, add the alkyne molecule (typically 10- to 50-fold molar excess).

-

Add the CuSO₄/Ligand premix to a final concentration of ~1 mM copper.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of ~5 mM.

-

Incubate for 1-4 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the final conjugate using SEC, dialysis, or affinity chromatography to remove the copper catalyst and excess reagents.[15]

-

-

Validation:

-

Confirm successful conjugation via mass spectrometry, which will show the expected mass addition of the alkyne-molecule.

-

Analytical Characterization

Confirming the identity and purity of this compound and its conjugates is critical for reproducible results.

Table 2: Key Analytical Signatures

| Technique | Analyte | Expected Result | Reference(s) |

| FTIR Spectroscopy | This compound | Strong, sharp absorbance peak around 2100 cm⁻¹ characteristic of the azide (N=N=N) asymmetric stretch. Disappearance of this peak after a successful click reaction is a key diagnostic. | [22][23] |

| ¹H-NMR Spectroscopy | This compound | Characteristic peaks for the ethylene glycol protons (-O-CH₂-CH₂-O-) typically appear around 3.6 ppm. Protons adjacent to the amine and azide groups will have distinct chemical shifts. | [23] |

| Mass Spectrometry (ESI-MS) | This compound | A parent ion peak corresponding to the expected mass [M+H]⁺ at m/z ≈ 175.12. | [24] |

| Mass Spectrometry (ESI-MS) | Conjugates | A shift in the parent mass corresponding precisely to the mass of the conjugated molecule(s). High-resolution MS is essential for confirming the final product. | [24] |

Conclusion: The Strategic Value of this compound

This compound is more than a simple chemical; it is a molecular scaffold for innovation. Its value lies in its predictable, orthogonal reactivity combined with the beneficial properties of its hydrophilic PEG spacer. This combination provides researchers and drug developers with a high degree of control for assembling complex, multifunctional biomolecular systems. As the demand for precision therapeutics like ADCs, targeted protein degraders, and advanced diagnostics continues to grow, the strategic application of well-defined linkers like this compound will remain a cornerstone of progress in medicine and biotechnology.

References

- ADC Review. (n.d.). PEG Linkers.

- GeeksforGeeks. (2024). Chemical Reactions of Amines.

- AxisPharm. (2023). In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers.

- Wikipedia. (n.d.). Azide.

- Creative Biolabs. (n.d.). What are PEG Linkers?.

- ChemTalk. (n.d.). Amine Functional Group.

- PubChem. (n.d.). This compound.

- Wikipedia. (n.d.). Organic azide.

- Chemistry LibreTexts. (2024). 24.7: Reactions of Amines.

- Wikipedia. (n.d.). Amine.

- Chemistry Steps. (n.d.). Amine Functional Group.

- Master Organic Chemistry. (2018). Reactions of Azides. Retrieved from Master Organic Chemistry website. [Link]

- El-Gueddaria, K., et al. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3743. [Link]

- CD Bioparticles. (n.d.). This compound.

- Chem-Impex. (n.d.). 1-Amino-8-azido-3,6-dioxaoctane tosylate.

- J&K Scientific. (n.d.). 1-Amino-8-azido-3,6-dioxaoctane tosylate.

- Chem-Impex. (n.d.). 1-(Boc-amino)-3,6-dioxa-8-octaneazide.

- International Journal of Research and Publication Reviews. (2023). Scalable Synthesis of Azido PEG NHS Esters and its Derivatives.

- ResearchGate. (n.d.). ¹H-NMR of α-azide-ω-tosyl PEG in DMSO.

- Chongqing Chemdad Co., Ltd. (n.d.). t-Boc-N-Amido-PEG2-Azide.

Sources

- 1. creativepegworks.com [creativepegworks.com]

- 2. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]

- 3. adcreview.com [adcreview.com]

- 4. This compound | C6H14N4O2 | CID 53401015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Amine Functional Group | ChemTalk [chemistrytalk.org]

- 7. Amine Functional Group - Chemistry Steps [chemistrysteps.com]

- 8. This compound, 166388-57-4 | BroadPharm [broadpharm.com]

- 9. This compound - CD Bioparticles [cd-bioparticles.net]

- 10. Organic azide - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Azide - Wikipedia [en.wikipedia.org]

- 13. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 14. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. lumiprobe.com [lumiprobe.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Amine - Wikipedia [en.wikipedia.org]

- 20. medchemexpress.com [medchemexpress.com]

- 22. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

Introduction: The Molecular Swiss Army Knife for Bioconjugation

An In-Depth Technical Guide to the Chemical Properties and Applications of Azido-PEG2-Amine

In the landscape of modern drug development and proteomics, the ability to precisely and stably link different molecular entities is paramount. This compound (8-Azido-3,6-dioxaoctan-1-amine) has emerged as a cornerstone bifunctional linker, a molecular scaffold prized for its versatility and reliability.[1][2] This guide, intended for researchers and drug development professionals, provides a deep dive into the chemical properties, reaction mechanisms, and field-proven applications of this essential reagent.

At its core, this compound is an elegant solution to a complex problem. It features two distinct reactive termini—a primary amine (-NH₂) and an azide (-N₃)—separated by a short, hydrophilic polyethylene glycol (PEG) spacer.[2][3] This architecture is not accidental; the PEG spacer enhances aqueous solubility and biocompatibility, while the orthogonal nature of the amine and azide groups allows for controlled, stepwise conjugation strategies.[3][4][5] The primary amine serves as a classical nucleophile for reactions with activated esters and carboxylic acids, while the azide is the key to the powerful and highly specific "click chemistry" ligation family.[1][6][7] This dual functionality enables the precise assembly of complex biomolecular structures, from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs).[2][6]

Core Chemical and Physical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful experimentation. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | 8-Azido-3,6-dioxaoctan-1-amine | [8] |

| Synonyms | 2-[2-(2-azidoethoxy)ethoxy]ethanamine, Amino-PEG2-Azide | [2][9][10] |

| CAS Number | 166388-57-4 | [8][10][11] |

| Molecular Formula | C₆H₁₄N₄O₂ | [3][9][10] |

| Molecular Weight | 174.20 g/mol | [2][3][9][10] |

| Appearance | Liquid | [8][10] |

| Purity | Typically ≥95% | [3][12] |

| Solubility | Highly soluble in water and most organic solvents (e.g., DMSO, DMF) | [2][13] |

The Orthogonal Reactivity of this compound

The utility of this compound stems from the distinct and non-interfering reactivity of its two terminal functional groups. This allows for a sequential and highly controlled approach to building complex molecular architectures.

Pillar 1: The Azide (-N₃) Terminus and Click Chemistry

The azide group is a cornerstone of bioorthogonal chemistry, enabling highly efficient and specific ligation to alkyne-containing molecules.[14] This family of reactions, broadly termed "click chemistry," is characterized by high yields, minimal byproducts, and tolerance of aqueous environments.[15][16] this compound is compatible with the two primary forms of this reaction.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, involving the use of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to join the azide with a terminal alkyne . The result is a highly stable 1,4-disubstituted triazole linkage.[6][16]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper's potential cytotoxicity is a concern (e.g., in vivo studies), SPAAC is the preferred method. This reaction requires no metal catalyst and instead relies on the high intrinsic reactivity of a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react spontaneously with the azide.[6][15][17]

Applications in Drug Development and Research

The dual-handle nature of this compound makes it an invaluable tool for constructing complex bioconjugates with a high degree of control.

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic payloads to antibodies. For instance, the amine can be reacted with an activated acid on the antibody, followed by a click reaction to attach an alkyne-modified drug to the azide terminus. [2][6]The hydrophilic PEG spacer can improve the pharmacokinetics and solubility of the final ADC. [18]* PROTACs: In the synthesis of PROTACs, this linker can connect a protein-targeting ligand to an E3 ligase-binding moiety, facilitating the degradation of a target protein. [2][6]* Bioconjugation and Labeling: It is widely used for the PEGylation of proteins, peptides, and oligonucleotides to improve their stability and reduce immunogenicity. [1][19]It can also be used to attach fluorescent dyes, biotin tags, or other reporter molecules for imaging and diagnostic applications.

Experimental Protocols and Workflows

The following section provides validated, step-by-step protocols for a common two-stage bioconjugation workflow.

Workflow Overview: Two-Step Protein Modification

This workflow demonstrates how to first attach the linker to a protein via its amine group and then conjugate a payload using click chemistry.

Protocol 1: Protein Labeling via Amine Reaction (NHS Ester)

This protocol describes the attachment of an Azido-PEG2-linker (pre-activated as an NHS ester) to primary amines (e.g., lysine residues) on a target protein.

Materials:

-

Target protein (1-10 mg/mL) in amine-free buffer (e.g., PBS, pH 7.2-8.0). [20]* Azido-PEG2-NHS Ester.

-

Anhydrous DMSO or DMF. [20]* Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5). [20]* Desalting column or dialysis device for purification. [20] Methodology:

-

Prepare Protein: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. [20]2. Prepare Linker Solution: Allow the vial of Azido-PEG2-NHS Ester to equilibrate to room temperature before opening. [20]Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a concentration of 10-20 mM. [21]3. Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. [21]The final concentration of the organic solvent should not exceed 10% to prevent protein denaturation. [21][20]4. Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. [21][22]5. Quenching (Optional): To stop the reaction and consume unreacted NHS esters, add quenching buffer to a final concentration of 20-50 mM and incubate for an additional 30 minutes. [20]6. Purification: Remove excess linker and quenched products by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS). The resulting product is the azide-functionalized protein. [21]

Protocol 2: Payload Attachment via CuAAC Click Chemistry

This protocol describes the conjugation of an alkyne-functionalized payload to the azide-functionalized protein from Protocol 1.

Materials:

-

Azide-functionalized protein in PBS, pH 7.4.

-

Alkyne-functionalized molecule (payload).

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

-

Copper ligand (e.g., THPTA) stock solution (e.g., 250 mM in water).

-

Sodium Ascorbate stock solution (e.g., 500 mM in water, must be prepared fresh ). [18] Methodology:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized protein with a 3- to 10-fold molar excess of the alkyne-payload. [21]2. Add Copper and Ligand: Add the copper ligand (e.g., THPTA) to the mixture, followed by the CuSO₄ solution. A common ratio is a 5-fold excess of ligand to copper to stabilize the Cu(I) ion. [18]3. Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. [16][18]4. Incubation: Gently mix and incubate at room temperature for 1-4 hours or overnight at 4°C. [18]Reaction progress can be monitored by SDS-PAGE or HPLC.

-

Purification: Purify the final conjugate using SEC or dialysis to remove excess reagents and the copper catalyst. [16]

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity and reactivity of this compound and its derivatives.

| Parameter | Recommendation | Rationale |

| Long-Term Storage | Store at -20°C, protected from light and moisture. [10][13][23] | Prevents degradation of the azide and amine functionalities. |

| Handling | Allow the vial to warm to room temperature before opening. [20][22] | Prevents condensation of moisture, which can hydrolyze activated forms (like NHS esters) or affect the compound's stability. |

| Solution Preparation | Prepare solutions fresh, especially for activated esters. [21][20] | NHS esters readily hydrolyze in aqueous solutions. Stock solutions are not recommended for long-term storage. [20][24] |

| Safety | Classified as corrosive; causes severe skin burns and eye damage. [8][9][11] | The amine group imparts corrosive properties. |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. [8][25][26] | Standard procedure to avoid all personal contact, including inhalation and skin/eye contact. [8][25] |

| Incompatible Materials | Avoid strong acids and strong oxidizing agents. [8][26] | Can lead to vigorous or uncontrolled reactions. |

Conclusion

This compound is far more than a simple linker; it is a versatile platform for chemical innovation. Its well-defined structure, predictable reactivity, and the enhanced solubility conferred by its PEG spacer make it an indispensable tool for researchers in drug discovery, diagnostics, and materials science. By understanding the distinct chemistries of its amine and azide termini and applying the validated protocols described herein, scientists can confidently construct complex, functional bioconjugates tailored to their specific research needs.

References

- This compound | C6H14N4O2 | CID 53401015. PubChem. [Link]

- This compound D

- This compound, CAS 166388-57-4. AxisPharm. [Link]

- Azido-PEG-amine | Amino-PEG-Azide. AxisPharm. [Link]

- This compound|COA. DC Chemicals. [Link]

- Azide-PEG-Amine, MW 2k.

- Azide PEG, Azide linker for Click Chemistry Reactions. AxisPharm. [Link]

- Azido PEG amine, N3-PEG-NH2. Nanocs. [Link]

Sources

- 1. This compound, 166388-57-4 | BroadPharm [broadpharm.com]

- 2. This compound, CAS 166388-57-4 | AxisPharm [axispharm.com]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. Azide-PEG-Amine, N3-PEG-NH2 - Biopharma PEG [biochempeg.com]

- 5. Azido-PEG-amine | Amino-PEG-Azide | AxisPharm [axispharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound Datasheet DC Chemicals [dcchemicals.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. This compound | C6H14N4O2 | CID 53401015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. cn.canbipharm.com [cn.canbipharm.com]

- 12. nbinno.com [nbinno.com]

- 13. Azido PEG amine, N3-PEG-NH2 [nanocs.net]

- 14. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. creativepegworks.com [creativepegworks.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. lumiprobe.com [lumiprobe.com]

- 24. This compound|COA [dcchemicals.com]

- 25. biosynth.com [biosynth.com]

- 26. broadpharm.com [broadpharm.com]

Azido-PEG2-Amine molecular weight and formula

An In-depth Technical Guide to Azido-PEG2-Amine: Properties, Reactions, and Applications

Abstract

This compound is a heterobifunctional crosslinker that has become an indispensable tool in modern bioconjugation, drug delivery, and materials science. Featuring a primary amine and a terminal azide group separated by a hydrophilic two-unit polyethylene glycol (PEG) spacer, this molecule offers orthogonal reactivity, enabling the sequential and specific conjugation of different molecular entities. The amine group provides a handle for traditional amidation chemistry, while the azide group is primed for highly efficient "click chemistry" reactions. This guide provides a comprehensive overview of the physicochemical properties, core reaction mechanisms, key applications, and detailed experimental protocols for this compound, offering researchers and drug development professionals a practical resource for leveraging its unique capabilities.

Physicochemical and Structural Properties

This compound is a low molecular weight PEG linker valued for its defined structure and solubility-enhancing properties. The short, discrete PEG spacer (n=2) provides sufficient separation between conjugated molecules without introducing significant steric hindrance or excessive molecular weight.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₄O₂ | [1][2] |

| Molecular Weight | 174.20 g/mol | [1][2] |

| Exact Mass | 174.1117 Da | [2] |

| CAS Number | 166388-57-4 | [1][2] |

| IUPAC Name | 2-[2-(2-azidoethoxy)ethoxy]ethanamine | [1][2] |

| Synonyms | Amino-PEG2-azide, N₃-PEG₂-NH₂ | [2] |

| Appearance | Liquid | [2] |

| Purity | Typically >95% | [3] |

| Solubility | Soluble in water, DMSO, DMF, DCM |

Core Chemistry and Reaction Mechanisms

The synthetic versatility of this compound stems from the orthogonal reactivity of its two terminal functional groups. This allows for a controlled, stepwise approach to building complex molecular architectures.

Amine Group (-NH₂) Reactivity: Amide Bond Formation

The primary amine is a potent nucleophile that reacts efficiently with electrophilic functional groups to form stable amide bonds. The most common application involves its reaction with:

-

Activated Esters: N-hydroxysuccinimide (NHS) esters are frequently used to form stable amide linkages under mild, slightly alkaline conditions (pH 7.2-8.5).[4][5] The amine must be deprotonated to be reactive, but higher pH also accelerates the hydrolysis of the NHS ester, requiring a careful balance.[4]

-

Carboxylic Acids: In the presence of carbodiimide activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the amine can be directly coupled to a carboxylic acid.[3][6]

Azide Group (-N₃) Reactivity: Click Chemistry

The azide group is remarkably stable in most biological and chemical environments, making it an ideal handle for bioorthogonal "click chemistry".[7] This group allows for highly specific and high-yield covalent bond formation without interfering with biological functionalities.[8]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction, where the azide reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted triazole ring.[9][10] The Cu(I) is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where a copper catalyst may be cytotoxic, a copper-free alternative is the SPAAC reaction.[10] Here, the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for any catalyst.[10]

The orthogonal nature of these reactions is a key advantage, as depicted below.

Figure 1: Orthogonal reaction pathways of this compound.

Key Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a powerful linker for creating complex, multifunctional biomolecules.

-

Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a potent cytotoxic drug to a targeting antibody.[10][11] For instance, the amine group can be conjugated to the antibody, and the azide can then be used to "click" on an alkyne-modified drug payload.

-

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce protein degradation.[9][10] this compound is an ideal building block for synthesizing PROTACs, connecting a protein-targeting ligand to an E3 ligase-binding moiety.

-

Surface Modification and PEGylation: The linker can be used to modify surfaces (e.g., nanoparticles, microarrays) or biomolecules.[3] Attaching the linker via one end allows for the subsequent immobilization or attachment of another molecule, while the hydrophilic PEG chain enhances biocompatibility and reduces non-specific binding.[3]

-

Multimodal Imaging Agents: The orthogonal handles allow for the attachment of different imaging agents (e.g., a fluorophore and a radiolabel) to a single targeting molecule for advanced diagnostic applications.[12]

Experimental Protocols

The following protocols are generalized starting points. Optimization is often required based on the specific properties of the molecules being conjugated.

Protocol 1: Protein Labeling via NHS Ester Conjugation

This protocol describes the labeling of a protein's primary amines with a molecule previously functionalized with this compound via its azide group.

Materials:

-

Protein solution (1-10 mg/mL)

-

Amine-free buffer (e.g., PBS, pH 7.2-8.0)[4]

-

Azido-PEG2-functionalized molecule with an NHS ester group

-

Anhydrous DMSO or DMF[4]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[4]

-

Purification system (e.g., desalting column, dialysis)[5]

Procedure:

-

Prepare the Protein: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[5]

-

Prepare Linker Solution: Allow the NHS ester reagent vial to equilibrate to room temperature before opening.[4] Prepare a fresh 10 mM stock solution in anhydrous DMSO or DMF. Do not store this solution.[5]

-

Calculate Molar Excess: A 10- to 20-fold molar excess of the linker over the protein is a common starting point.[4]

-

Reaction: Add the calculated volume of the linker stock solution to the protein solution. Ensure the final concentration of organic solvent does not exceed 10%.[5]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[4]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.[4]

-

Purification: Remove unreacted linker and byproducts using a desalting column or dialysis.[5][13]

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the conjugation of an azide-functionalized molecule (e.g., a protein labeled with this compound) to an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule (1-10 mg/mL in degassed PBS)

-

Alkyne-functionalized molecule

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Copper ligand (e.g., TBTA) stock solution (e.g., 10 mM in DMSO)

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, must be freshly prepared )

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized molecule and the alkyne-functionalized molecule (typically 5- to 20-fold molar excess).

-

Add Ligand: Add the copper ligand to the reaction mixture to a final concentration of ~1 mM.[9]

-

Add Copper: Add the CuSO₄ stock solution to a final concentration of ~1 mM.[9]

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.[9]

-

Incubation: Gently mix and incubate at room temperature for 1-4 hours, protected from light.[14]

-

Purification: Purify the conjugate using size-exclusion chromatography or another appropriate method to remove the copper catalyst and excess reagents.[14]

Figure 2: A typical two-step bioconjugation workflow.

Handling, Storage, and Safety

Proper handling and storage are critical to maintaining the integrity of this compound.

-

Storage: The compound should be stored at -20°C for long-term stability, kept dry, and protected from light.[2][6] Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[4]

-

Safety: Safety Data Sheets (SDS) indicate that this compound may be corrosive and can cause severe skin burns and eye damage.[15][16] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][17] Handle in a well-ventilated area or a chemical fume hood.[17] In case of contact, rinse the affected area immediately and thoroughly with water.[16]

Quality Control and Characterization

Confirming the identity of the linker and the success of conjugation reactions is crucial.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: A key diagnostic tool for this molecule is the presence of a strong, characteristic azide (N₃) stretching vibration peak around 2100 cm⁻¹.[18][19] The disappearance of this peak after a successful click reaction confirms conjugation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can fully elucidate the structure, confirming the presence of the PEG backbone and the methylene groups adjacent to the amine and azide termini.[18]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the exact molecular weight and elemental composition of the linker.[18] After conjugation, techniques like ESI-MS or MALDI-TOF MS are used to verify the mass of the final product and assess the purity of the sample.[20]

Conclusion

This compound is a highly versatile heterobifunctional linker that provides an elegant solution for complex bioconjugation challenges. Its combination of a hydrophilic PEG spacer with orthogonally reactive amine and azide groups enables precise, stepwise construction of advanced biomaterials, targeted therapeutics like ADCs, and novel research tools such as PROTACs. By understanding its core chemistry and applying robust experimental protocols, researchers can effectively harness the power of this linker to advance their scientific and developmental goals.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- DC Chemicals. (n.d.). COA of this compound.

- Amerigo Scientific. (n.d.). This compound.

- ResearchGate. (n.d.). FTIR spectra of (a) unmodified MNPs; (b) azido PEG silane immobilized....

Sources

- 1. This compound | C6H14N4O2 | CID 53401015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. lumiprobe.com [lumiprobe.com]

- 7. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 8. precisepeg.com [precisepeg.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. apexbt.com [apexbt.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. cn.canbipharm.com [cn.canbipharm.com]

- 17. broadpharm.com [broadpharm.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of Azido-PEG2-Amine

Abstract

This technical guide provides a comprehensive overview of the synthesis of Azido-PEG2-Amine (2-(2-(2-azidoethoxy)ethoxy)ethan-1-amine), a heterobifunctional linker critical in bioconjugation, drug delivery, and proteomics. Intended for researchers, scientists, and drug development professionals, this document details the underlying chemical principles, a step-by-step synthetic protocol, purification strategies, and characterization methods. The synthesis is approached as a three-step process commencing from the commercially available precursor, Boc-NH-PEG2-OH, ensuring a reliable and reproducible methodology.

Introduction: The Versatility of this compound in Modern Drug Development

Polyethylene glycol (PEG) linkers have become indispensable tools in the pharmaceutical and biotechnology sectors, primarily due to their biocompatibility, hydrophilicity, and ability to improve the pharmacokinetic profiles of conjugated molecules.[1] this compound is a particularly valuable short-chain PEG linker, possessing two distinct functional groups: a primary amine (-NH₂) and an azide (-N₃). This unique architecture allows for orthogonal conjugation strategies, where each functional group can be selectively reacted without interfering with the other.

The primary amine serves as a nucleophile, readily reacting with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.[2] This functionality is frequently exploited for conjugation to proteins, peptides, or other biomolecules. The azide group is a key component for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[2] These reactions are highly efficient, specific, and can be performed under mild, aqueous conditions, making them ideal for biological applications.[3]

The strategic incorporation of this compound into drug-linker constructs, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), can enhance solubility, reduce aggregation, and provide a stable linkage for the targeted delivery of therapeutic payloads.[4]

Synthetic Strategy: A Three-Step Approach

The synthesis of this compound is most efficiently achieved through a three-step process starting from the readily available and Boc-protected precursor, 2-(2-(2-(tert-butoxycarbonylamino)ethoxy)ethoxy)ethanol (Boc-NH-PEG2-OH). This strategy offers a high degree of control and minimizes the formation of side products. The overall workflow is depicted below.

Caption: Synthetic workflow for this compound.

The rationale behind this multi-step synthesis is rooted in the principles of protecting group chemistry and functional group interconversion:

-

Step 1: Tosylation. The terminal hydroxyl group of Boc-NH-PEG2-OH is converted into a good leaving group, a tosylate (-OTs), by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This activation is necessary for the subsequent nucleophilic substitution.

-

Step 2: Azidation. The tosylate is displaced by an azide nucleophile (from sodium azide, NaN₃) in an Sₙ2 reaction to yield the azide-functionalized intermediate, Boc-NH-PEG2-N₃.

-

Step 3: Boc Deprotection. The tert-butyloxycarbonyl (Boc) protecting group on the amine is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final product, this compound, as its TFA salt.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Boc-NH-PEG2-OH | ≥95% | Biopharma PEG |

| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Sigma-Aldrich |

| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sodium azide (NaN₃) | ≥99.5% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | ≥99% | Sigma-Aldrich |

| Silica gel | 230-400 mesh | MilliporeSigma |

| Solvents for chromatography | HPLC grade | Fisher Scientific |

Step-by-Step Synthesis

Step 1: Synthesis of Boc-NH-PEG2-OTs

-

Dissolve Boc-NH-PEG2-OH (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-NH-PEG2-OTs, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of Boc-NH-PEG2-N₃

-

Dissolve the crude Boc-NH-PEG2-OTs (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 65 °C and stir for 16 hours.[5]

-

Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash several times with water and then with brine to remove DMF and excess sodium azide.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Boc-NH-PEG2-N₃.

Step 3: Synthesis of this compound (Boc Deprotection)

-

Dissolve the purified Boc-NH-PEG2-N₃ (1.0 eq) in anhydrous DCM.

-

Add trifluoroacetic acid (TFA) dropwise at room temperature until the concentration of TFA is approximately 20-50% (v/v).[6]

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.[7]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.

-

The resulting this compound is obtained as its TFA salt and can be used directly for subsequent reactions or stored under an inert atmosphere at -20°C.

Purification and Characterization

Purification

Purification of PEGylated compounds by column chromatography can be challenging due to their polarity.[8] For the purification of Boc-NH-PEG2-N₃ and the final product if necessary, a silica gel column with a gradient elution system is recommended. A common solvent system is a gradient of methanol in dichloromethane.[9]

Caption: General purification workflow.

Characterization

The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The disappearance of the tosyl peaks and the appearance of a new signal corresponding to the methylene group adjacent to the azide are indicative of a successful reaction in Step 2. In Step 3, the disappearance of the Boc group's characteristic signal confirms deprotection.[3]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized compounds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of the azide group can be confirmed by a characteristic strong absorption band around 2100 cm⁻¹.

Safety and Handling

-

Sodium azide (NaN₃) is highly toxic and can form explosive metal azides. It should be handled with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic hydrazoic acid gas.

-

Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

Conclusion

The synthesis of this compound presented in this guide provides a reliable and reproducible method for obtaining this valuable bifunctional linker. By following the detailed protocols for synthesis, purification, and characterization, researchers can confidently produce high-purity this compound for a wide range of applications in drug development and bioconjugation. The strategic use of protecting groups and the efficient conversion of functional groups are key to the success of this synthesis.

References

- An, S., et al. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562.

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for HPLC Purification of Azido-PEG5-CH2CO2H Reaction Products.

- BenchChem. (2025). Application Notes: Boc Deprotection of N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester.

- BenchChem. (2025).

- Biopharma PEG. Boc-NH-PEG2-OH | CAS:139115-91-6.

- Biopharma PEG. Boc-NH-PEG2-Tos | CAS:206265-94-3.

- BroadPharm. This compound, 166388-57-4.

- ChemicalBook. Azido-PEG2-acid synthesis.

- ChemicalBook. Preparation of 2-[2-(2-azidoethoxy)ethoxy]ethylamine.

- Cre

- ResearchGate. Figure S3. 1 H-NMR of α -azide- ω -hydroxyl PEG ( 2 ) in DMSO.

- National Institutes of Health. (2021). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines.

- MedchemExpress. Boc-NH-PEG-amine (MW 5000) | PROTAC Linkers.

- MedchemExpress. Boc-NH-PEG2-NH-Boc | PROTAC Linkers.

- MedchemExpress. Tos-PEG2-NH-Boc | PROTAC Linkers.

- Organic Synthesis.

- PubChem. This compound | C6H14N4O2 | CID 53401015.

- PurePEG. BocNH-PEG2-OH.

- Reddit. (2022).

- Royal Society of Chemistry. (2016). Chromatography-free synthesis of monodisperse oligo(ethylene glycol)

- BenchChem. (2025). Technical Support Center: Characterization of N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester Labeled Proteins.

- BenchChem. (2025).

- Google Patents. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

- BenchChem. (2025). Application Notes and Protocols: N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester.

- Chongqing Chemdad Co., Ltd. t-Boc-N-Amido-PEG2-Azide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound, 166388-57-4 | BroadPharm [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Azido-PEG2-Amine: Mechanism of Action in Bioconjugation

Introduction: The Power of Controlled Molecular Assembly

In the sophisticated realms of drug development, diagnostics, and proteomics, the ability to covalently link distinct molecular entities with precision is paramount. This process, known as bioconjugation, forms the bedrock of innovations such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles.[1][2] Central to these advancements is the use of heterobifunctional crosslinkers—molecules engineered with two different reactive ends to facilitate controlled, stepwise conjugation.[3][4]

This guide provides an in-depth exploration of Azido-PEG2-Amine, a versatile heterobifunctional linker. We will dissect its molecular architecture, elucidate the distinct mechanisms of its reactive termini, and provide field-proven protocols to empower researchers, scientists, and drug development professionals in their bioconjugation endeavors.

Molecular Architecture of this compound

This compound is a precisely designed molecular tool consisting of three key components:

-

A Primary Amine (-NH₂): This functional group serves as a robust nucleophile, readily reacting with electrophilic partners such as activated esters (e.g., N-hydroxysuccinimide esters) or carboxylic acids in the presence of carbodiimide activators.[5] This provides a reliable handle for initial conjugation to proteins, peptides, or other amine-reactive molecules.

-

An Azide (-N₃): The azide group is the cornerstone of "click chemistry," a class of bioorthogonal reactions known for their high specificity, efficiency, and biocompatibility.[6] It remains inert to most biological functional groups, waiting to be selectively "clicked" to a molecule functionalized with an alkyne.[5]

-

A PEG2 Linker: The short, two-unit polyethylene glycol (PEG) spacer is not merely a connector. This hydrophilic linker enhances the water solubility of the molecule and the resulting conjugate, mitigates potential steric hindrance between the conjugated partners, and can reduce the immunogenicity of the final product.[7][8][9]

The strategic separation of these two orthogonal reactive groups—the amine and the azide—is what grants this compound its power. It allows for a highly controlled, two-step conjugation process, preventing the formation of unwanted homodimers or polymers that can plague reactions using homobifunctional linkers.[3]

Caption: Chemical structure of the this compound linker.

Part 2: The Amine-Reactive Handle: Forging the First Covalent Bond

The primary amine of this compound is typically the first point of attachment to a biomolecule, most commonly targeting lysine residues or the N-terminus of proteins. The most prevalent and reliable method for this is reaction with an N-hydroxysuccinimide (NHS) ester.

Mechanism of NHS Ester Acylation

The reaction between a primary amine and an NHS ester is a classic nucleophilic acyl substitution.[10] The mechanism proceeds as follows:

-

Nucleophilic Attack: The unprotonated primary amine (-NH₂) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester.

-

Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, resulting in the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable, irreversible amide bond.[11]

The efficiency of this reaction is critically dependent on pH. While the aminolysis reaction rate increases with pH, the competing hydrolysis of the NHS ester also accelerates.[10][12] A compromise is essential; therefore, these reactions are typically performed in amine-free buffers at a pH of 7.2 to 8.5.[12][13]

Caption: Mechanism of NHS ester reaction with a primary amine.

Alternative: EDC/Sulfo-NHS Coupling

An alternative to using a pre-activated NHS-ester is to couple the amine of the linker directly to a biomolecule's carboxylic acid groups (e.g., on aspartate, glutamate, or the C-terminus). This is achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with (Sulfo-)NHS.

Mechanism:

-

Carboxyl Activation: EDC reacts with a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[14]

-

Stabilization: This intermediate is prone to hydrolysis. The addition of Sulfo-NHS displaces the O-acylisourea to form a more stable, amine-reactive Sulfo-NHS ester.[15] This two-step process enhances coupling efficiency.[14][15]

-

Amine Reaction: The newly formed Sulfo-NHS ester then reacts with the primary amine of the this compound linker to form a stable amide bond, as described previously.

This method is particularly useful when the target biomolecule lacks accessible primary amines but has available carboxyl groups.[16]

Experimental Protocol: Protein Labeling with an NHS Ester

This protocol describes the first step of a sequential conjugation: attaching this compound to a protein via its primary amine. This assumes the protein has been pre-activated with an NHS ester.

Materials:

-

Protein-NHS Ester conjugate in an appropriate amine-free buffer (e.g., PBS, pH 7.4).

-

This compound.

-

Anhydrous Dimethylsulfoxide (DMSO).

-

Quenching Buffer: 1M Tris-HCl, pH 8.0.

-

Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette.

Procedure:

-

Prepare Linker Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.

-

Determine Stoichiometry: Calculate the volume of linker solution needed. A 10- to 20-fold molar excess of the linker over the protein is a common starting point to ensure efficient labeling.[10]

-

Conjugation Reaction: Add the calculated volume of the this compound solution to the protein solution. Keep the final DMSO concentration below 10% to prevent protein denaturation.[10]

-

Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[17]

-

Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.[10]

-

Purification: Remove excess, unreacted linker and quenching reagents using a desalting column or dialysis against an appropriate buffer (e.g., PBS). The resulting product is the azide-functionalized protein, ready for the next step.

Part 3: The Azide Handle: A Gateway to Bioorthogonal Click Chemistry

With the linker now attached to the first biomolecule, the azide terminus is poised for the second, highly specific conjugation step. This is accomplished through an azide-alkyne cycloaddition, a cornerstone of "click chemistry."[] There are two main variants of this reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a powerful reaction that joins the azide with a terminal alkyne to form a stable 1,4-disubstituted triazole ring.[19][20]

Mechanism: The reaction is not a simple cycloaddition. It involves the formation of a copper-acetylide intermediate.[21] The Cu(I) catalyst, typically generated in situ from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate, coordinates to the alkyne.[19] This complex then reacts with the azide in a stepwise fashion to form a six-membered copper metallacycle, which then rearranges and, upon protonation, releases the stable triazole product.[][20] The enormous rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction) makes CuAAC exceptionally efficient.[19]

Considerations: While highly efficient, the requirement for a copper catalyst can be a limitation, as copper can be toxic to living cells and can interact with certain proteins, potentially causing denaturation.[22][23]

Caption: Simplified workflow of CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity issues of CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is a cornerstone of bioorthogonal chemistry, enabling ligations within living systems.[23][]

Mechanism: SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne.[22][25] The eight-carbon ring of the cyclooctyne is highly strained due to the linear geometry forced upon the alkyne bond. This ring strain provides the intrinsic energy to drive the [3+2] cycloaddition with an azide, completely obviating the need for a metal catalyst.[23][26] The reaction proceeds through a concerted mechanism, releasing the ring strain and forming a stable triazole product.[23]

Considerations: SPAAC is ideal for applications in complex biological media or live cells where copper toxicity is a concern.[][27] While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has made SPAAC a highly competitive and versatile tool.[27]

Comparison: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC depends entirely on the experimental context.

| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | Required: Copper(I) | None: Metal-free[23] |

| Alkyne Partner | Terminal Alkyne (e.g., Propargyl) | Strained Cyclooctyne (e.g., DBCO, BCN)[22] |

| Reaction Speed | Very Fast (minutes to hours)[19] | Fast (hours)[23] |

| Biocompatibility | Limited due to copper toxicity[22] | High; suitable for live cells and in vivo use[] |

| Primary Use Case | In vitro conjugations, material science | Live-cell imaging, in vivo chemistry, sensitive proteins[27] |

Experimental Protocol: SPAAC Conjugation

This protocol describes the second step: conjugating an azide-functionalized protein (from Part 2.3) to a molecule functionalized with a DBCO group.

Materials:

-

Azide-functionalized protein in PBS, pH 7.4.

-

DBCO-functionalized molecule (e.g., DBCO-drug, DBCO-fluorophore).

-

Anhydrous DMSO.

-

Purification equipment (e.g., SEC, dialysis).

Procedure:

-

Prepare DBCO Solution: Dissolve the DBCO-functionalized molecule in DMSO to create a 10 mM stock solution.

-

Reaction Setup: In a reaction tube, combine the azide-functionalized protein with the DBCO solution. A 5- to 20-fold molar excess of the DBCO molecule over the protein is recommended to drive the reaction to completion.[23]

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[23] The reaction progress can be monitored by the decrease in DBCO's characteristic UV absorbance around 309-310 nm.[25][28]

-

Purification: Once the reaction is complete, purify the final bioconjugate to remove excess DBCO reagent and byproducts. Size-exclusion chromatography (SEC) or extensive dialysis are effective methods.

-

Characterization: The final conjugate should be characterized to confirm successful ligation and determine purity using techniques like SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.[29]

Part 4: Integrated Bioconjugation Strategy

The true utility of this compound is realized in the seamless, sequential workflow it enables.

Caption: General experimental workflow for a two-step bioconjugation.

This controlled, stepwise approach is critical for constructing complex architectures where stoichiometry and orientation are key, such as in the synthesis of Antibody-Drug Conjugates (ADCs). In this application, the amine end of the linker can be used to attach to the antibody, and the azide end can be used to click on a potent cytotoxic drug payload, ensuring a defined drug-to-antibody ratio (DAR).[1][7]

Conclusion: A Versatile Tool for Modern Bioconjugation

This compound stands out as a powerful and versatile heterobifunctional linker for researchers, scientists, and drug development professionals. Its well-defined structure, featuring orthogonally reactive amine and azide groups separated by a beneficial PEG spacer, allows for the precise and controlled construction of complex bioconjugates. By understanding the distinct chemical mechanisms governing each reactive end—nucleophilic acyl substitution for the amine and bioorthogonal click chemistry for the azide—scientists can design and execute robust, high-fidelity conjugation strategies. This guide provides the foundational knowledge and practical protocols to successfully leverage this compound in developing the next generation of targeted therapeutics, advanced diagnostics, and innovative research tools.

References

- PurePEG. (2025, July 1).

- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

- Chinese Journal of Organic Chemistry. (2022). Strain-Promoted Azide-Alkyne Cycloaddition.[23]

- BenchChem. (2025). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.[11]

- BenchChem. (2025). A Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[24]

- Korea Science. (n.d.). Role of polyethylene glycol (PEG)

- ACS Omega. (2023, January 18). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms.

- Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters.[18]

- Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.[12]

- Precise PEG. (n.d.).

- ChemPep. (n.d.). Overview of PEG Linkers.[9]

- CUSABIO. (n.d.). Optimizing Bioconjugation: Choosing the Right Heterobifunctional Crosslinker.[3]

- Wiley. (n.d.).

- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.[14]

- ResearchGate. (n.d.). Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC).[27]

- Organometallics. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.

- Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.[33]

- BOC Sciences. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC).

- Biopharma PEG. (n.d.).

- G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.[15]

- ResearchGate. (2025, August 6). On the Mechanism of Copper(I)

- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.[34]

- Spherotech. (n.d.).

- G-Biosciences. (2016, May 3). The 3 Types of Crosslinking Reagents and When to Use Them.[4]

- PMC - NIH. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)

- PMC - NIH. (n.d.). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein.[35]

- Thermo Fisher Scientific - US. (n.d.). Amine-Reactive Crosslinker Chemistry.[13]

- Thermo Fisher Scientific - UK. (n.d.). Chemistry of Crosslinking.[36]

- Sigma-Aldrich. (n.d.). Comparative Analysis of Different EDC and Sulfo-NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca.[16]

- BenchChem. (n.d.). Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using DBCO.[26]

- BenchChem. (n.d.).

- Biosynth. (n.d.). Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog.[37]

- Biopharma PEG. (2022, August 22).

- Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers.[10]

- BroadPharm. (n.d.).

- Interchim. (n.d.). NHS / sulfo-NHS.[39]

- Springer Link. (n.d.). Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria.[40]

- baseclick GmbH. (n.d.). Protocols.[41]

- Iowa State University Library. (n.d.).

- Single Use Support. (2023, April 20).

- ChemPep. (n.d.).

- PMC - NIH. (n.d.).

- NEB. (n.d.). Reaction Conditions for Chemical Coupling (S9237).[45]

- BenchChem. (n.d.). An In-Depth Technical Guide to N-(Azido-PEG2)

- BroadPharm. (n.d.). This compound, 166388-57-4.[5]

- CovaChem. (n.d.). Technical Bulletin Coupling Two Proteins with EDC-HCl and Sulfo-NHS.[47]

- BroadPharm. (n.d.). Azido-PEG2-acid, 1312309-63-9.[48]

- BenchChem. (n.d.). Application Notes & Protocols for Bioconjugation using N-(Azido-PEG3)-N-(PEG2-amine).[49]

Sources

- 1. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 2. susupport.com [susupport.com]

- 3. nbinno.com [nbinno.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. This compound, 166388-57-4 | BroadPharm [broadpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. purepeg.com [purepeg.com]

- 8. precisepeg.com [precisepeg.com]

- 9. chempep.com [chempep.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. glenresearch.com [glenresearch.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 17. glenresearch.com [glenresearch.com]

- 19. Click Chemistry [organic-chemistry.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. broadpharm.com [broadpharm.com]

- 29. Synthesis, Characterization, and Biomedical Applications | Books and Publications - Gate2Biotech.com [gate2biotech.com]

Solubility of Azido-PEG2-Amine in water and organic solvents

An In-depth Technical Guide on the Solubility of Azido-PEG2-Amine

Abstract

This compound is a heterobifunctional linker that has become a cornerstone in modern bioconjugation, enabling the precise construction of complex molecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its utility is fundamentally linked to its physicochemical properties, paramount among them being solubility. This guide provides a comprehensive analysis of the solubility of this compound in aqueous and common organic solvents. We will deconstruct its molecular architecture to explain the underlying principles governing its solubility, provide a summary of its known solubility profile, and present a robust experimental protocol for researchers to determine precise solubility values under their specific laboratory conditions.

The Molecular Architecture: A Tripartite Influence on Solubility

The solubility of this compound is not a monolithic property but rather the synergistic result of its three core components: the terminal azide group, the central di-polyethylene glycol (PEG2) spacer, and the terminal primary amine group. Understanding the contribution of each is critical to predicting and manipulating its behavior in different solvent systems.

-

The PEG2 Spacer (-O-CH₂-CH₂-O-CH₂-CH₂-): The Hydrophilic Engine The defining feature of the molecule is its short polyethylene glycol chain. The ether oxygen atoms within the PEG backbone are excellent hydrogen bond acceptors, readily interacting with protic solvents like water.[1] This interaction creates a hydration shell around the molecule, significantly enhancing its solubility in aqueous media.[2][3] In the context of drug development, this PEGylation is a well-established strategy to improve the solubility and pharmacokinetic properties of hydrophobic molecules.[4][5][6] While longer PEG chains generally impart greater water solubility, the short, discrete nature of the PEG2 spacer in this linker provides a balance of hydrophilicity without adding significant molecular weight, which is advantageous in applications like PROTAC design.[][8]

-

The Primary Amine (-NH₂): A pH-Dependent Contributor The primary amine is a polar, hydrophilic functional group capable of forming hydrogen bonds with water, thus contributing positively to aqueous solubility.[9] However, its most critical characteristic is its basicity. The lone pair of electrons on the nitrogen atom can accept a proton, forming a positively charged ammonium ion (R-NH₃⁺).[9][10] This protonation is governed by the pH of the solution. In acidic conditions (low pH), the amine group will be predominantly in its protonated, charged form. This charged species is significantly more soluble in water than its neutral counterpart.[11] This pH-dependent solubility is a key lever for researchers, allowing for enhanced dissolution in acidic buffers, which can be critical during purification or formulation steps.

-

The Azide Group (-N₃): A Versatile Reactive Handle The azide group is primarily valued for its bioorthogonal reactivity, enabling highly specific "click chemistry" reactions with alkynes.[12][13] While less impactful on solubility than the PEG spacer or the amine, it is a polar group that does not detract from the molecule's overall hydrophilic character. In some contexts, specialized azido-containing amino acids have been specifically designed to enhance the solubility of peptides, demonstrating that the azide moiety is compatible with aqueous environments.[14]

Below is a diagram illustrating the key functional components of this compound and their primary influence on its solubility.

Caption: Functional components of this compound.

Solubility Profile: A Practical Summary

While precise, peer-reviewed quantitative solubility data (e.g., mg/mL at a specific temperature) for this compound is not extensively published, a consistent qualitative profile can be compiled from technical data sheets provided by numerous suppliers and the known properties of its constituent parts. The molecule exhibits broad solubility in water and common polar organic solvents used in bioconjugation.

| Solvent | Chemical Formula | Type | Qualitative Solubility | Rationale & Practical Notes |

| Water | H₂O | Protic, Polar | Soluble / Highly Soluble[12][15][16] | The hydrophilic PEG spacer and polar end groups drive aqueous solubility.[2] Solubility is enhanced at acidic pH due to protonation of the amine group.[11] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic, Polar | Soluble[15][16] | A common solvent for creating high-concentration stock solutions for bioconjugation and in vitro assays.[17] |

| Dimethylformamide (DMF) | C₃H₇NO | Aprotic, Polar | Soluble[15][16] | Frequently used in peptide synthesis and conjugation reactions where aqueous conditions are not desired.[17] |